molecular formula C10H13N B1585074 1-Phenylpyrrolidine CAS No. 4096-21-3

1-Phenylpyrrolidine

Cat. No. B1585074
Key on ui cas rn: 4096-21-3
M. Wt: 147.22 g/mol
InChI Key: VDQQJMHXZCMNMU-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

A solution of H2SO4 (6.8 g, 68.00 mmol) in diethylether (80 mL) was added to 1-phenylpyrrolidine (10 g, 68.03 mmol) in diethylether (20 mL) at 0° C. The diethylether was decanted, and the resulting solution was stirred for 3 hours at 170° C., then concentrated in vacuo to afford 7.3 g (43%) of 4-(pyrrolidin-1-yl)benzenesulfonic acid as a white solid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=O)=[O:3].[C:6]1([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(OCC)C>[N:12]1([C:6]2[CH:11]=[CH:10][C:9]([S:2]([OH:5])(=[O:3])=[O:1])=[CH:8][CH:7]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 3 hours at 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The diethylether was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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